

A Guide to the Spectroscopic Analysis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic data for **2-Methyl-1-phenyl-1-butanol** (CAS No: 3968-86-3), a compound of interest in fragrance, flavor, and fine chemical synthesis.^[1] Designed for researchers and professionals in drug development and chemical analysis, this document offers an in-depth interpretation of Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The focus is not merely on the data itself, but on the causal relationships between molecular structure and spectral output, providing a framework for robust compound characterization.

Molecular Identity

Prior to analysis, establishing the fundamental properties of the analyte is paramount. This ensures that all subsequent spectral data is interpreted within the correct molecular context.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ O	[2]
Molecular Weight	164.24 g/mol	[2]
IUPAC Name	2-methyl-1-phenylbutan-1-ol	[3]
CAS Registry Number	3968-86-3	[2]

The structure possesses two chiral centers, at the benzylic carbon (C1) and the adjacent carbon (C2), meaning it can exist as four possible stereoisomers. The data presented here is

for the racemic mixture unless otherwise specified.

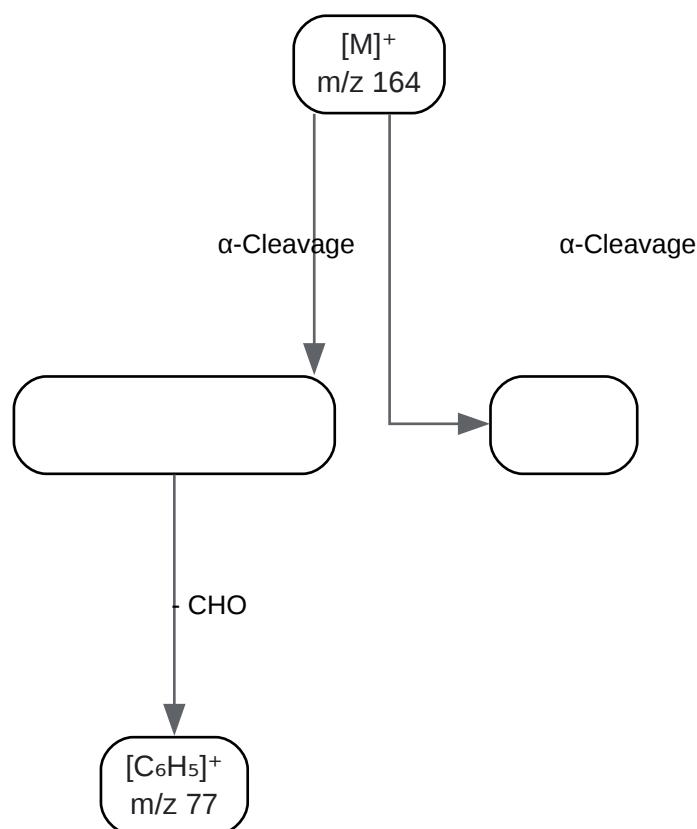
Caption: Molecular structure of **2-Methyl-1-phenyl-1-butanol**.

Mass Spectrometry (Electron Ionization)

Mass spectrometry (MS) provides critical information about the analyte's molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, offering rich structural detail.

Data Summary

The EI-MS data for **2-Methyl-1-phenyl-1-butanol** was sourced from the NIST Mass Spectrometry Data Center.[\[4\]](#)


m/z (Mass/Charge)	Relative Intensity (%)	Proposed Fragment
164	~5	[M] ⁺ (Molecular Ion)
107	100	[C ₇ H ₇ O] ⁺ (Base Peak)
79	~60	[C ₆ H ₇] ⁺
77	~45	[C ₆ H ₅] ⁺ (Phenyl)
57	~85	[C ₄ H ₉] ⁺ (sec-Butyl)

Interpretation and Mechanistic Insights

The presence of a molecular ion peak [M]⁺ at m/z 164 confirms the molecular weight of the compound.[\[4\]](#) The fragmentation pattern is dominated by cleavages adjacent to the oxygen atom, a common and energetically favorable process for alcohols.

- The Base Peak (m/z 107): The most abundant fragment is observed at m/z 107. This is the result of a classic alpha-cleavage event, where the bond between C1 and C2 is broken. This cleavage is highly favored as it results in the formation of a stable, resonance-stabilized oxonium ion, [C₆H₅CH=OH]⁺. The stability of this fragment is the primary reason it is the base peak.

- Formation of m/z 57: The complementary fragment from the alpha-cleavage is the sec-butyl carbocation, $[\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)]^+$, which appears at m/z 57. Its high relative intensity (~85%) serves as a self-validating piece of evidence for the initial cleavage event.
- Phenyl-derived Fragments: The peaks at m/z 77 ($[\text{C}_6\text{H}_5]^+$) and m/z 79 are characteristic of a monosubstituted benzene ring, arising from fragmentation within the phenyl portion of the m/z 107 ion or directly from the molecular ion.

[Click to download full resolution via product page](#)

Caption: Key EI-MS fragmentation pathway of **2-Methyl-1-phenyl-1-butanol**.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating workflow for acquiring EI-MS data.

- Sample Preparation: Prepare a 1 mg/mL solution of **2-Methyl-1-phenyl-1-butanol** in HPLC-grade dichloromethane.

- GC Separation:
 - System: Agilent 8890 GC coupled to a 5977B MS Detector.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
 - Inlet: Split/Splitless, 250°C, split ratio 50:1.
 - Injection Volume: 1 μ L.
 - Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
- MS Detection:
 - Ion Source: Electron Ionization (EI), 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.
- Data Validation: Confirm the purity of the analyte peak by examining the peak shape and the consistency of the mass spectrum across the peak. The presence of the expected molecular ion and key fragments (m/z 107, 57) validates the result.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Data Summary

The gas-phase IR spectrum data is available from the NIST/EPA Gas-Phase Infrared Database.[\[5\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3400	Broad, Strong	O-H Stretch (Alcohol)
~3100-3000	Medium	C-H Stretch (Aromatic)
~2960-2850	Strong	C-H Stretch (Aliphatic)
~1600, ~1495, ~1450	Medium-Weak	C=C Stretch (Aromatic Ring)
~1050	Strong	C-O Stretch (Secondary Alcohol)
~750, ~700	Strong	C-H Bend (Monosubstituted Benzene)

Interpretation

The IR spectrum provides definitive evidence for the key functional groups in **2-Methyl-1-phenyl-1-butanol**.

- O-H Stretch: The most prominent feature is the broad, strong absorption band in the 3600-3400 cm⁻¹ region. This is the hallmark of an alcohol's O-H stretching vibration. The broadening is a direct consequence of intermolecular hydrogen bonding.
- C-H Stretches: The spectrum is bifurcated in the C-H stretching region. Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while the intense peaks just below 3000 cm⁻¹ are due to the numerous aliphatic C-H bonds in the sec-butyl group.
- Aromatic Region: The absorptions around 1600-1450 cm⁻¹ are typical for the carbon-carbon stretching vibrations within the phenyl ring.
- C-O Stretch: A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration. The position is characteristic of a secondary alcohol attached to a phenyl group.
- Substitution Pattern: The two strong bands at ~750 and ~700 cm⁻¹ are highly diagnostic for a monosubstituted benzene ring, arising from out-of-plane C-H bending vibrations. This provides a self-validating check on the structure of the aromatic portion.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of liquid samples.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
- **Sample Application:** Place one drop of neat **2-Methyl-1-phenyl-1-butanol** directly onto the center of the ATR crystal.
- **Data Acquisition:**
 - Spectrometer: PerkinElmer Spectrum Two FT-IR.
 - Scan Range: 4000-650 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.
- **Data Validation:** The resulting spectrum should be free of atmospheric CO_2 ($\sim 2360 \text{ cm}^{-1}$) and water vapor (~ 3700 and $\sim 1600 \text{ cm}^{-1}$) artifacts. The presence of the definitive broad O-H stretch validates the successful measurement of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon and hydrogen framework of the molecule.

Note on Data Availability: Peer-reviewed, experimental ^1H and ^{13}C NMR data for **2-Methyl-1-phenyl-1-butanol** are not readily available in major public databases. Therefore, the following sections utilize high-quality predicted spectra. These predictions are generated by algorithms that compare the chemical environment of each nucleus to vast databases of experimentally verified compounds. While highly accurate, they should be considered illustrative until confirmed by experimental data.^[1]

^1H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35-7.20	Multiplet	5H	Phenyl protons (C_6H_5)
~4.40	Doublet	1H	Benzylic proton ($CH-OH$)
~2.10	Singlet (broad)	1H	Hydroxyl proton (OH)
~1.90	Multiplet	1H	$CH-CH_3$
~1.40 & ~1.10	Multiplet	2H	CH_2-CH_3
~0.85	Triplet	3H	CH_2-CH_3
~0.75	Doublet	3H	$CH-CH_3$

Interpretation:

- Aromatic Region (δ 7.35-7.20): The cluster of signals integrating to 5H is characteristic of the protons on the monosubstituted phenyl ring.
- Benzylic Proton (δ ~4.40): The proton on the carbon bearing both the phenyl group and the hydroxyl group (C1) is expected to be significantly deshielded, appearing as a doublet due to coupling with the adjacent proton on C2.
- Alkyl Region (δ 1.90-0.75): The remaining signals correspond to the sec-butyl group. The diastereotopic nature of the methylene protons and the presence of multiple chiral centers would lead to complex splitting patterns (multiplets). The terminal methyl groups appear as a triplet and a doublet, respectively, consistent with their neighboring protons.
- Hydroxyl Proton (δ ~2.10): The chemical shift of the OH proton is variable and depends on concentration and solvent. It typically appears as a broad singlet and will exchange with D_2O .

^{13}C NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment
~143	C (quaternary, aromatic, C-ipso)
~128	CH (aromatic)
~127.5	CH (aromatic)
~126	CH (aromatic)
~78	CH-OH (Benzyllic Carbon)
~45	CH (Alkyl)
~25	CH ₂ (Alkyl)
~15	CH ₃ (Alkyl)
~11	CH ₃ (Alkyl)

Interpretation:

- Aromatic Carbons (δ 143-126): Four signals are expected for the phenyl group: one quaternary (ipso-carbon attached to the alcohol moiety) and three CH carbons due to symmetry.
- Benzylic Carbon (δ ~78): The carbon atom bonded to the oxygen (C1) is highly deshielded and appears significantly downfield, a characteristic chemical shift for carbons of this type.
- Alkyl Carbons (δ 45-11): The remaining four signals in the upfield region correspond to the four distinct carbon atoms of the sec-butyl group.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~15-20 mg of **2-Methyl-1-phenyl-1-butanol** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:

- Spectrometer: Bruker Avance III HD 400 MHz spectrometer equipped with a Prodigy cryoprobe.
- Temperature: 298 K.
- ^1H NMR Acquisition:
 - Experiment: Standard single-pulse (zg30).
 - Spectral Width: 20 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition:
 - Experiment: Proton-decoupled single-pulse (zgpg30).
 - Spectral Width: 240 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024.
- Data Processing & Validation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ^1H and the residual CDCl_3 peak to 77.16 ppm for ^{13}C . The integration values in the ^1H spectrum should correspond to the number of protons, validating the assignments.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of **2-Methyl-1-phenyl-1-butanol**. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern initiated by a stable benzylic oxonium ion. Infrared spectroscopy

definitively identifies the key alcohol and monosubstituted aromatic functional groups. Finally, predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, consistent with the known structure. This guide serves as a comprehensive reference and procedural framework for the analytical characterization of this compound and structurally related molecules.

References

- NIST. (n.d.). **2-Methyl-1-phenyl-1-butanol**. NIST Chemistry WebBook.
- NIST. (n.d.). Mass spectrum of **2-Methyl-1-phenyl-1-butanol**. NIST Chemistry WebBook.
- PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol. National Center for Biotechnology Information.
- NIST. (n.d.). IR Spectrum of **2-Methyl-1-phenyl-1-butanol**. NIST Chemistry WebBook.
- This reference is not used in the final text.
- This reference is not used in the final text.
- NIST. (n.d.). **2-Methyl-1-phenyl-1-butanol**. NIST Chemistry WebBook.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- NIST. (n.d.). Mass spectrum (electron ionization) of **2-Methyl-1-phenyl-1-butanol**. NIST Chemistry WebBook.
- PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 3. alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]

- 5. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Analysis of 2-Methyl-1-phenyl-1-butanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com